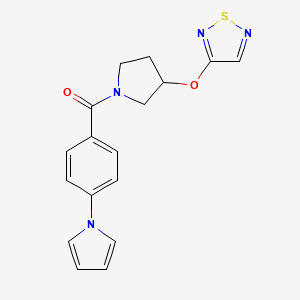

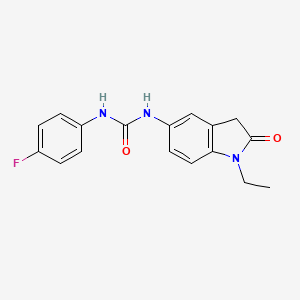

![molecular formula C17H20N2O4S B2364050 N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide CAS No. 428840-41-9](/img/structure/B2364050.png)

N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, also known as MMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

科学的研究の応用

Comparative Metabolism of Chloroacetamide Herbicides

This study focuses on the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. It investigates the complex metabolic pathways that lead to the formation of DNA-reactive dialkylbenzoquinone imine, which is involved in the carcinogenicity of these compounds. The research highlights the differences in metabolism between species and identifies specific cytochrome P450 isoforms responsible for the human metabolism of these herbicides (Coleman et al., 2000).

Breakdown Product Formation Patterns in Aquatic Systems

The transformation of metolachlor and alachlor in aquatic systems was studied using outdoor tank mesocosms. This research provides insights into the half-lives and formation patterns of ethane sulfonic acid (ESA) and oxanillic acid breakdown products, offering valuable information on the environmental fate of these herbicides (Graham et al., 1999).

Mobility and Persistence in Soil

This study examines the mobility and persistence of metolachlor in field lysimeters, providing data on the environmental behavior of this herbicide in soil. It offers a detailed analysis of how metolachlor and its breakdown products move through soil layers under different watering treatments, contributing to our understanding of its environmental impact (Bowman, 1988).

Antinociceptive Pharmacology

A study on LF22-0542, a nonpeptidic B1 antagonist, showcases the potential therapeutic applications of compounds targeting pain pathways. This research explores the antinociceptive actions of the compound in various animal models, suggesting its utility in treating inflammatory and neuropathic pain states (Porreca et al., 2006).

特性

IUPAC Name |

N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-13-8-10-14(11-9-13)24(21,22)19(2)12-17(20)18-15-6-4-5-7-16(15)23-3/h4-11H,12H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZGMFKPQHQRBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

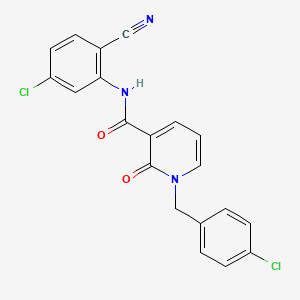

![1,1-Dibromospiro[2.3]hexane](/img/structure/B2363975.png)

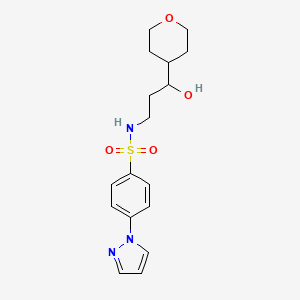

![(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2363976.png)

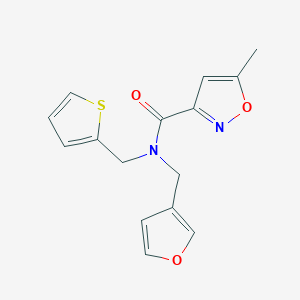

![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)

![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)

![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2363988.png)